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Methyl 18-bromooctadecanoate

Cat. No.: B13346987
M. Wt: 377.4 g/mol
InChI Key: XNKOCSCZUVQIKT-UHFFFAOYSA-N
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Description

Methyl 18-bromooctadecanoate, identified by 83483-69-6, is a high-purity brominated fatty acid ester with the molecular formula C 19 H 37 BrO 2 and a molecular weight of 377.40 g/mol . This compound serves as a critical synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a long aliphatic chain terminated with a bromine atom and a methyl ester group, makes it exceptionally valuable for various applications, including polymer synthesis, the creation of lipid-based nanoparticles for drug delivery systems, and the study of surface-active compounds . The terminal bromine is a reactive handle for further functionalization, enabling nucleophilic substitution reactions to create novel derivatives, while the ester group can be hydrolyzed or transesterified. Researchers utilize this compound to synthesize more complex molecules, such as ω-functionalized fatty acids and their derivatives, which are pivotal in materials science and chemical biology . As a specialized chemical, it is intended for use in a controlled laboratory environment by qualified personnel. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37BrO2 B13346987 Methyl 18-bromooctadecanoate

Properties

Molecular Formula

C19H37BrO2

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 18-bromooctadecanoate

InChI

InChI=1S/C19H37BrO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3

InChI Key

XNKOCSCZUVQIKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCBr

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 18 Bromooctadecanoate

Historical Development of ω-Brominated Fatty Acid Methyl Ester Synthesis

The synthesis of ω-brominated fatty acids and their esters has evolved significantly over the past century. Early methods often involved multi-step processes that were inefficient and lacked the high regioselectivity required for the specific placement of the bromine atom at the terminal (ω) position of the long alkyl chain. One of the classical approaches to generating terminal alkyl bromides from carboxylic acids is the Hunsdiecker reaction, first demonstrated by Alexander Borodin in 1861 and later developed by Heinz and Cläre Hunsdiecker. adichemistry.comwikipedia.orgbyjus.com This reaction involves the thermal decarboxylation of a silver salt of a carboxylic acid in the presence of bromine. adichemistry.comwikipedia.orgbyjus.com

For the synthesis of an ω-bromo fatty acid, this would typically involve starting with a dicarboxylic acid. A monoester of a long-chain α,ω-dicarboxylic acid could be subjected to the Hunsdiecker reaction to replace the terminal carboxylic acid group with a bromine atom. While effective for a range of alkyl chains, the reaction requires the preparation of a dry, pure silver salt and can be sensitive to the substrate structure. adichemistry.com Good yields are often obtained for alkyl chains ranging from 2 to 18 carbons. adichemistry.com

Contemporary Strategies for Methyl 18-bromooctadecanoate Synthesis

Modern synthetic chemistry offers several highly efficient and regioselective methods for the synthesis of this compound. These strategies often start from readily available precursors like unsaturated fatty acid esters and employ radical, electrochemical, or refined classical reactions to achieve the desired product.

Radical Hydrobromination Techniques for Terminal Olefins and Their Mechanism

The most direct and widely used method for the synthesis of this compound is the anti-Markovnikov hydrobromination of a terminal olefin. This reaction is typically initiated by radicals, leading to the addition of hydrogen bromide (HBr) across the double bond in a manner that places the bromine atom on the less substituted carbon, which in the case of a terminal alkene, is the terminal carbon.

The starting material for this synthesis is typically methyl oleate (B1233923) (methyl cis-9-octadecenoate) or a related isomer with a terminal double bond, such as methyl 17-octadecenoate. The reaction proceeds via a free-radical chain mechanism, which can be initiated by peroxides, UV light, or other radical initiators. researchgate.netresearchgate.net

The mechanism involves three key stages:

Initiation: A radical initiator, such as a peroxide, undergoes homolytic cleavage upon heating or irradiation to form two alkoxy radicals. These highly reactive radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). youtube.com

Propagation: The bromine radical adds to the terminal carbon of the alkene double bond. This addition is regioselective because it forms the more stable secondary carbon radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the terminal bromoalkane and regenerate a bromine radical, which continues the chain reaction. youtube.com

Termination: The chain reaction is terminated when two radicals combine. youtube.com

This method is highly effective for producing terminal bromides and is often scalable. researchgate.netrsc.orgtue.nl The reaction conditions can be optimized to achieve high yields, often exceeding 80-90%. researchgate.net

Electrochemical Synthesis Routes via Anodic Decarboxylation

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds. While the Kolbe electrolysis is a well-known electrochemical reaction that involves the decarboxylative dimerization of two carboxylic acids via a radical intermediate, variations of this process can be adapted for other transformations. wikipedia.orgorganic-chemistry.org

For the synthesis of ω-bromo fatty acid esters, an electrochemical approach could involve the anodic oxidation of a monoester of a long-chain dicarboxylic acid in the presence of bromide ions. In this scenario, the electrochemically generated radical intermediate from the decarboxylation of the carboxylate does not dimerize but instead reacts with a bromine radical, also generated electrochemically, or abstracts a bromine atom from a suitable source.

A related electrochemical method is the bromolactonization of unsaturated carboxylic acids, where an anodically generated bromine radical initiates an intramolecular cyclization. mdpi.comresearchgate.net While not directly applicable to the synthesis of this compound, this demonstrates the principle of electrochemical generation of bromine radicals for reaction with unsaturated systems.

More directly, the anodic oxidation of a carboxylate in the presence of a halide salt can lead to a non-Kolbe pathway where the intermediate carbocation is trapped by the halide. However, the direct application of these methods to the synthesis of this compound from a dicarboxylic acid monoester is not as commonly reported as the radical hydrobromination of terminal olefins.

Esterification and Transesterification Approaches to ω-Brominated Fatty Acids

In cases where the ω-brominated carboxylic acid is synthesized first, the final step is the esterification to the methyl ester. 18-Bromooctadecanoic acid can be esterified with methanol (B129727) using a variety of acid catalysts. The Fischer esterification, which employs a strong acid catalyst such as sulfuric acid or hydrochloric acid in an excess of the alcohol, is a common and effective method. nih.gov The reaction is driven to completion by removing the water formed as a byproduct.

For long-chain fatty acids, catalysts such as zirconium-based compounds have also been shown to be effective. researchgate.net The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired methyl ester. researchgate.netangolaonline.netresearchgate.net

Alternatively, if a triglyceride containing ω-brominated fatty acid chains were available, transesterification with methanol in the presence of a base or acid catalyst would yield the corresponding fatty acid methyl esters. thermofisher.combeilstein-journals.orglibretexts.org This process is widely used in the production of biodiesel from vegetable oils and animal fats. thermofisher.combeilstein-journals.orglibretexts.org

Stereochemical Control and Regioselectivity in this compound Synthesis

In the context of synthesizing this compound, regioselectivity is of paramount importance, while stereochemistry is generally not a factor as no new chiral centers are created.

Regioselectivity: The key to a successful synthesis is the exclusive placement of the bromine atom at the C-18 position.

In radical hydrobromination , the anti-Markovnikov addition ensures high regioselectivity for the terminal bromide. The bromine radical adds to the terminal carbon of the double bond to form the more stable secondary radical, thus directing the bromine to the desired ω-position. researchgate.netrsc.org

In methods starting from a dicarboxylic acid, such as a modified Hunsdiecker reaction , the regioselectivity is predetermined by the starting material, where one of the carboxylic acid groups is at the terminal position.

Stereochemical Control: The synthesis of this compound from a terminally unsaturated precursor like methyl 17-octadecenoate does not introduce any new stereocenters, as the terminal carbon is achiral. If the starting material were an internal alkene, the radical addition of HBr would lead to the formation of a new stereocenter, and the reaction typically results in a racemic mixture of enantiomers as the intermediate radical is planar and can be attacked from either face. organic-chemistry.orgrsc.org However, for the synthesis of the target molecule, this is not a concern.

Optimization of Reaction Conditions and Yield for Academic and Preparative Scale Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, both on a laboratory and a larger preparative scale.

For the radical hydrobromination of a terminal alkene ester , key parameters to optimize include:

Initiator: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) can significantly impact the reaction rate and efficiency. In some cases, initiator-free protocols that rely on adventitious oxidants have been developed for scalable anti-Markovnikov hydrobromination. rsc.orgtue.nl

Solvent: Non-polar solvents are typically used to favor the radical pathway.

Temperature: The reaction temperature needs to be controlled to ensure efficient initiation without promoting side reactions.

Concentration of HBr: A sufficient concentration of HBr is necessary to ensure the propagation of the radical chain reaction.

The table below summarizes typical reaction conditions and yields for the anti-Markovnikov hydrobromination of terminal olefins.

Starting MaterialReagents and ConditionsYield (%)Reference
1-OcteneHBr (in AcOH), air, hexane, 0 °C, 2 h>98 researchgate.net
Undecylenic acidPBr3, H2O, UV radiation80-100 researchgate.net

For the esterification of 18-bromooctadecanoic acid , optimization involves:

Catalyst: The choice of acid catalyst (e.g., H2SO4, HCl, solid acid catalysts) and its concentration are critical. nih.govmdpi.com

Methanol to Acid Ratio: Using a large excess of methanol can shift the equilibrium towards the product side.

Temperature: The reaction is typically performed at the reflux temperature of methanol.

Water Removal: Efficient removal of water is essential to drive the reaction to completion.

The following table provides an example of esterification conditions.

Starting MaterialReagents and ConditionsYield (%)Reference
Stearic AcidMethanol, H2SO4, reflux>95 researchgate.net
Lauric AcidEthanol, various catalysts and temperaturesVariable angolaonline.net

By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency and purity, making it a readily accessible building block for further synthetic applications.

Exploration of Chemical Reactivity and Mechanistic Pathways of Methyl 18 Bromooctadecanoate

Nucleophilic Substitution Reactions of the ω-Bromo Moiety

The terminal bromine atom in Methyl 18-bromooctadecanoate is situated on a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The accessibility of this carbon atom allows for the efficient displacement of the bromide leaving group by a wide variety of nucleophiles.

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. chemicalnote.comlibretexts.org The reaction proceeds through a trigonal bipyramidal transition state, resulting in the inversion of stereochemical configuration at the carbon center. masterorganicchemistry.com For a primary substrate like this compound, steric hindrance is minimal, leading to a high reaction rate compared to secondary or tertiary halides. masterorganicchemistry.combyjus.com The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. chemicalnote.comlibretexts.org

The reactivity of various nucleophiles with this compound follows established principles of nucleophilicity. Stronger nucleophiles lead to faster reaction rates. The table below summarizes the SN2 reactions with representative nucleophiles.

Nucleophile TypeExample NucleophileReagent ExampleProduct of Reaction with this compound
Nitrogen Azide (B81097) ion (N₃⁻)Sodium Azide (NaN₃)Methyl 18-azidooctadecanoate
Ammonia (NH₃)AmmoniaMethyl 18-aminooctadecanoate
Oxygen Hydroxide (B78521) ion (OH⁻)Sodium Hydroxide (NaOH)Methyl 18-hydroxyoctadecanoate
Alkoxide ion (RO⁻)Sodium Methoxide (NaOCH₃)Methyl 18-methoxyoctadecanoate
Sulfur Hydrosulfide (B80085) ion (SH⁻)Sodium Hydrosulfide (NaSH)Methyl 18-mercaptooctadecanoate
Thiolate ion (RS⁻)Sodium Ethanethiolate (NaSEt)Methyl 18-(ethylthio)octadecanoate
Carbon Cyanide ion (CN⁻)Sodium Cyanide (NaCN)Methyl 19-cyano-octadecanoate (a C19 nitrile)

This table is generated based on established principles of SN2 reactions on primary alkyl halides.

The SN2 displacement of the bromide is a powerful synthetic tool for introducing a new functional group at the terminus of the long aliphatic chain, yielding a variety of ω-functionalized esters. These products are valuable intermediates for the synthesis of polymers, surfactants, and biologically active molecules. researchgate.net For example, the reaction with sodium azide produces Methyl 18-azidooctadecanoate, which can be subsequently reduced to form the corresponding primary amine, Methyl 18-aminooctadecanoate. Similarly, displacement with hydroxide or alkoxides provides access to ω-hydroxy or ω-alkoxy long-chain esters. researchgate.net These reactions are fundamental in oleochemistry for converting fatty acid derivatives into more valuable bifunctional compounds. aocs.org

Starting MaterialNucleophilic ReagentProductFunctional Group Introduced
This compoundSodium Cyanide (NaCN)Methyl 19-cyanooctadecanoateNitrile (-CN)
This compoundSodium Azide (NaN₃)Methyl 18-azidooctadecanoateAzide (-N₃)
This compoundPotassium Acetate (CH₃COOK)Methyl 18-acetoxyoctadecanoateAcetoxy (-OCOCH₃)
This compoundSodium Hydroxide (NaOH)Methyl 18-hydroxyoctadecanoateHydroxyl (-OH)

This table illustrates the synthesis of various ω-functionalized esters via nucleophilic displacement.

Elimination Reactions for Olefin Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. savemyexams.com For primary halides, this typically proceeds via the bimolecular elimination (E2) mechanism. The E2 reaction is a concerted, single-step process where the base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), leading to the formation of a double bond and the expulsion of the leaving group. libretexts.orgyoutube.com

The competition between SN2 and E2 pathways is a critical consideration. chemguide.co.uk Factors that favor elimination over substitution include:

Base Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination as they are poor nucleophiles.

Temperature: Higher temperatures generally favor elimination reactions. chemguide.co.uk

Solvent: Using a less polar solvent, such as ethanol, promotes elimination over substitution, which is favored by more polar, protic solvents like water. chemguide.co.uk

The E2 elimination of this compound results in the formation of Methyl octadec-17-enoate.

ConditionFavors Substitution (SN2)Favors Elimination (E2)
Base/Nucleophile Strong, non-hindered nucleophile (e.g., I⁻, RS⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK)
Solvent Polar aprotic (e.g., DMSO, acetone) or polar proticLess polar (e.g., ethanol)
Temperature Lower temperaturesHigher temperatures

This table compares the general conditions that influence the competition between SN2 and E2 reactions for primary haloalkanes.

Organometallic Transformations and Cross-Coupling Reactions

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, opening pathways for C-C bond formation and other advanced transformations.

Reacting this compound with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, 18-(methoxycarbonyl)heptadecylmagnesium bromide. byjus.commasterorganicchemistry.com The formation of this reagent must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water. libretexts.org

A significant challenge in using this specific Grignard reagent is the presence of the methyl ester functionality, which is electrophilic and can react with the highly nucleophilic Grignard reagent itself, potentially leading to intramolecular cyclization or intermolecular polymerization. Careful control of reaction conditions or protection of the ester group may be necessary.

Assuming the Grignard reagent can be formed and utilized, it can participate in a variety of reactions:

Reaction with Carbon Dioxide: Addition to CO₂ followed by acidic workup would form a terminal carboxylic acid, resulting in a C19-dicarboxylic acid monomethyl ester. masterorganicchemistry.comlibretexts.org

Reaction with Aldehydes and Ketones: Grignard reagents add to carbonyl compounds to produce alcohols. Reaction with formaldehyde (B43269) yields a primary alcohol, other aldehydes give secondary alcohols, and ketones produce tertiary alcohols. libretexts.orglibretexts.org

ElectrophileReagentInitial Product (Alkoxide)Final Product (after Acid Workup)
Carbon DioxideCO₂Magnesium carboxylate saltMethyl 19-carboxynonadecanoate
FormaldehydeH₂COMagnesium alkoxide of a primary alcoholMethyl 19-hydroxynonadecanoate
AcetaldehydeCH₃CHOMagnesium alkoxide of a secondary alcoholMethyl 20-hydroxyhenicosanoate
Acetone(CH₃)₂COMagnesium alkoxide of a tertiary alcoholMethyl 20-hydroxy-20-methylhenicosanoate

This table outlines potential reactions of the Grignard reagent derived from this compound.

Lithium organocuprates (Gilman reagents, R₂CuLi) are softer, less basic organometallic reagents compared to Grignard reagents. chemistrysteps.commasterorganicchemistry.com Their primary utility is in coupling reactions with alkyl halides to form new carbon-carbon bonds, a process known as the Corey-House synthesis. libretexts.org this compound can react with a lithium dialkylcuprate to replace the bromine atom with an alkyl group. For example, reaction with lithium dimethylcuprate, (CH₃)₂CuLi, would yield Methyl 19-methylnonadecanoate. This reaction is highly effective for coupling with primary alkyl halides. masterorganicchemistry.com

Furthermore, the terminal bromo group can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. libretexts.org This involves a palladium catalyst to couple the alkyl halide with an organoboron compound (e.g., an alkylboronic acid). nih.gov These methods are powerful for constructing complex carbon skeletons from simpler precursors.

Reaction TypeOrganometallic ReagentCatalystProduct Example
Corey-House Synthesis Lithium diethylcuprate ((CH₃CH₂)₂CuLi)NoneMethyl 19-ethylnonadecanoate
Suzuki-Miyaura Coupling Phenylboronic acid (C₆H₅B(OH)₂)Pd(PPh₃)₄Methyl 18-phenyloctadecanoate

This table provides examples of C-C bond-forming reactions using organometallic reagents.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For long-chain alkyl bromides like this compound, these reactions offer pathways to introduce a wide array of organic moieties at the terminus of the alkyl chain.

Suzuki Coupling: The Suzuki coupling reaction, which typically involves the cross-coupling of an organoboron compound with an organohalide, has been extended to include unactivated alkyl halides. This allows for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. While slow oxidative addition and competing β-hydride elimination can be challenges with alkyl halides, the development of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has enabled these transformations to proceed under milder conditions. For a compound like this compound, a Suzuki coupling could be employed to introduce aryl, vinyl, or other alkyl groups, leading to a diverse range of long-chain derivatives.

Sonogashira Coupling: The Sonogashira coupling is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. While the classical Sonogashira reaction is most efficient with sp²-hybridized halides, advancements have made the coupling of alkyl electrophiles possible. For this compound, a Sonogashira-type coupling would enable the introduction of an alkynyl group at the 18-position, a valuable transformation for the synthesis of complex long-chain molecules and potential precursors for further reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While traditionally used with aryl and vinyl halides, variations involving alkyl halides have been developed. The intermolecular Heck reaction of alkyl halides can be achieved using specific palladium catalyst systems. For this compound, this could involve coupling with various alkenes to introduce new functionalized side chains. Furthermore, if an internal double bond were present in a derivative of this compound, an intramolecular Heck reaction could be envisioned to form carbocyclic structures. The intramolecular Heck reaction is often more efficient than its intermolecular counterpart due to entropic factors. wikipedia.orglibretexts.org

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound

Coupling ReactionCoupling PartnerPotential Product StructureKey Considerations
SuzukiOrganoboron (e.g., Ar-B(OH)₂)Ar-(CH₂)₁₇-COOCH₃Catalyst choice is crucial to overcome slow oxidative addition and β-hydride elimination.
SonogashiraTerminal Alkyne (e.g., R-C≡CH)R-C≡C-(CH₂)₁₇-COOCH₃Copper co-catalyst is often used; copper-free conditions are also being developed.
HeckAlkene (e.g., CH₂=CHR)R-CH=CH-(CH₂)₁₇-COOCH₃Regioselectivity can be a challenge in intermolecular reactions.

Radical Reactions and Their Application in Polymerization Initiations

The carbon-bromine bond in this compound can be homolytically cleaved to generate a primary alkyl radical. This reactivity makes it a suitable candidate for initiating radical polymerization, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal complex, typically copper(I), which acts as a catalyst. The catalyst reversibly activates and deactivates the propagating polymer chain by transferring a halogen atom. This process allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

This compound can function as a macroinitiator for the synthesis of block copolymers. cmu.edubohrium.com The ester group is generally stable under ATRP conditions. The polymerization of a vinyl monomer, such as styrene (B11656) or a methacrylate (B99206), initiated by this compound would result in a block copolymer with a poly(octadecanoate) segment and a polystyrene or polymethacrylate (B1205211) segment. cmu.edu

Example of ATRP using a long-chain bromo-initiator:

A typical procedure would involve the polymerization of a monomer like styrene in the presence of this compound, a copper(I) halide (e.g., CuBr), and a suitable ligand (e.g., a bipyridine derivative). The reaction is typically carried out under an inert atmosphere at elevated temperatures. The resulting polymer would have the long alkyl chain of the initiator at one end.

Table 2: Potential Block Copolymers Synthesized via ATRP using this compound as an Initiator

MonomerResulting Block CopolymerPotential Properties
StyrenePoly(methyl 18-octadecanoate)-block-polystyreneCombines the properties of a fatty acid ester with a widely used thermoplastic.
Methyl MethacrylatePoly(methyl 18-octadecanoate)-block-poly(methyl methacrylate)Amphiphilic character, potentially forming micelles in solution.
Butyl AcrylatePoly(methyl 18-octadecanoate)-block-poly(butyl acrylate)May exhibit properties of both a waxy material and a soft elastomer.

Functional Group Interconversions Involving the Ester and Bromine Linkages

The two distinct functional groups of this compound allow for a range of selective transformations.

Reactions of the Ester Group:

The methyl ester functionality can undergo several common transformations. One of the most fundamental is hydrolysis, which can be catalyzed by either acid or base, to yield 18-bromooctadecanoic acid. This carboxylic acid can then serve as a precursor for a variety of other derivatives.

Another important reaction is the reduction of the ester. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 18-bromooctadecan-1-ol. lookchem.comnih.gov This transformation is useful for introducing a hydroxyl group at the end of the long alkyl chain, which can then be used in subsequent reactions such as etherification or esterification. More selective reducing agents can also be employed depending on the desired outcome and the presence of other functional groups.

Reactions of the Bromine Linkage:

The terminal bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 18-position. For example, reaction with sodium azide would yield methyl 18-azidooctadecanoate, a precursor for the synthesis of amines or for use in "click" chemistry. Treatment with cyanide would produce the corresponding nitrile, which can be further hydrolyzed to a dicarboxylic acid or reduced to a diamine.

Table 3: Examples of Functional Group Interconversions of this compound

Reagent(s)Functional Group TargetedProduct
H₃O⁺ or OH⁻/H₂OEster18-Bromooctadecanoic acid
1. LiAlH₄, 2. H₂OEster18-Bromooctadecan-1-ol
NaN₃BromineMethyl 18-azidooctadecanoate
KCNBromineMethyl 18-cyanooctadecanoate

Advanced Analytical Techniques for Mechanistic Elucidation and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl 18-bromooctadecanoate. Both ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the various protons along the eighteen-carbon chain. The methyl ester protons (-OCH₃) would typically appear as a singlet at approximately 3.67 ppm. The triplet corresponding to the methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is anticipated to be found around 3.40 ppm due to the deshielding effect of the electronegative bromine. The methylene group alpha to the carbonyl group (-CH₂COOCH₃) would resonate at about 2.30 ppm as a triplet. The bulk of the methylene protons in the long aliphatic chain would produce a complex, overlapping multiplet in the region of 1.25 to 1.62 ppm.

¹³C NMR spectroscopy provides further structural confirmation by detailing the chemical environment of each carbon atom. The carbonyl carbon of the ester group is the most deshielded, with a chemical shift expected around 174 ppm. The carbon of the methyl ester group (-OCH₃) would appear at approximately 51.4 ppm. The carbon atom attached to the bromine (-CH₂Br) would have a characteristic chemical shift in the range of 33-34 ppm. The remaining methylene carbons of the long alkyl chain would produce a series of signals in the aliphatic region of the spectrum, typically between 24 and 35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-COOCH₃3.67 (s)51.4
-CH₂Br3.40 (t)33.5
-CH₂COO-2.30 (t)34.1
-CH₂CH₂Br1.85 (quint)32.8
-(CH₂)₁₃-1.25-1.62 (m)~24-30
C=O-174.2

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly from experimental data.

Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Reaction Pathway Analysis and Metabolite Identification

Advanced mass spectrometry (MS) techniques, including High-Resolution Mass Spectrometry (HRMS) and tandem MS, are crucial for determining the elemental composition of this compound and for elucidating its fragmentation patterns, which is vital for reaction pathway analysis.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula C₁₉H₃₇BrO₂. The presence of bromine would be readily identifiable from the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem MS (MS/MS) experiments involve the selection and fragmentation of the molecular ion to generate a characteristic fragmentation spectrum. For this compound, common fragmentation pathways for long-chain methyl esters would be expected. These include the McLafferty rearrangement, if applicable, and cleavage at various points along the alkyl chain. The loss of the methoxy (B1213986) group (-OCH₃, 31 Da) and the bromoethyl group (-CH₂CH₂Br) would be anticipated fragmentation pathways. Analysis of these fragments can help in identifying intermediates and byproducts in reactions involving this compound.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Expected Observation Information Gained
HRMSAccurate m/z of molecular ionElemental formula confirmation (C₁₉H₃₇BrO₂)
Isotope PatternM and M+2 peaks of ~1:1 ratioPresence of one bromine atom
Tandem MS (MS/MS)Characteristic fragment ionsStructural confirmation, reaction pathway analysis

Vibrational Spectroscopy (Infrared and Raman) for Monitoring Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for monitoring the presence and transformation of key functional groups in this compound.

The IR spectrum of this compound would be dominated by a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would appear in the region of 1250-1170 cm⁻¹. The presence of the long alkyl chain would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-Br stretching vibration would be expected to appear in the lower frequency "fingerprint" region, typically around 650-550 cm⁻¹. Monitoring the intensity of the C=O and C-Br bands can be used to follow the progress of reactions where these functional groups are modified.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (Ester)Stretching~1740 (strong)~1740 (moderate)
C-O (Ester)Stretching~1250-1170 (strong)Observable
C-H (Alkyl)Stretching~2920, ~2850 (strong)~2920, ~2850 (strong)
C-H (Alkyl)Bending~1465, ~1375 (moderate)Observable
C-BrStretching~650-550 (moderate)~650-550 (strong)

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring in Complex Mixtures

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence during a chemical transformation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The retention time of this compound would be characteristic of a long-chain fatty acid methyl ester. The mass spectrometer then provides mass and fragmentation data for the eluting compound, confirming its identity. This technique is highly effective for determining the purity of a sample and for identifying and quantifying byproducts in a reaction mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile derivatives or when analyzing complex matrices. Reversed-phase HPLC would be a suitable method for separating this compound based on its hydrophobicity. Coupling the LC to a mass spectrometer allows for the identification of the separated components.

Table 4: Chromatographic Methods for the Analysis of this compound

Technique Principle of Separation Detection Application
GC-MSVolatility and column interactionMass SpectrometryPurity assessment, reaction monitoring, byproduct identification
LC-MSPolarity and column interactionMass SpectrometryAnalysis of complex mixtures, less volatile derivatives

Computational and Theoretical Chemistry Insights into Methyl 18 Bromooctadecanoate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of molecules and map out the potential energy surfaces of reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like Methyl 18-bromooctadecanoate, DFT can be employed to investigate a variety of chemical transformations, such as nucleophilic substitution at the carbon atom bonded to the bromine.

Ground State Properties: DFT calculations can accurately predict the equilibrium geometry of this compound, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and atomic charges can be determined. These properties are crucial for understanding the molecule's inherent reactivity. For instance, the partial positive charge on the carbon attached to the bromine atom indicates its susceptibility to nucleophilic attack.

Transition State Geometries: A key application of DFT is the localization of transition state (TS) structures. rsc.org For a substitution reaction, the TS represents the highest energy point along the reaction coordinate, and its geometry reveals the concerted process of bond breaking (C-Br) and bond forming (C-Nucleophile). numberanalytics.com The table below illustrates hypothetical geometric parameters for a transition state of a reaction involving this compound, based on typical values for SN2 reactions of alkyl bromides.

ParameterReactant (C-Br)Transition State (C-Br)Transition State (C-Nu)
Bond Length (Å)~1.97~2.25~2.10
Angle (Nu-C-Br)-~180°-

Note: The values in this table are illustrative and would be precisely calculated in a specific DFT study.

Reaction Energetics: DFT allows for the calculation of the energies of reactants, products, and transition states, from which important thermodynamic and kinetic parameters can be derived. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the reaction energy (the energy difference between reactants and products) indicates whether the reaction is exothermic or endothermic. rsc.org A hypothetical reaction profile for a substitution reaction of this compound is shown below.

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State+20 to +25
Products-10 to -15

Note: These are typical energy ranges for such reactions and would be specifically calculated.

While DFT is a versatile tool, higher-level ab initio methods, such as Coupled-Cluster (CC) theory, offer greater accuracy, albeit at a significantly higher computational cost. acs.orgnih.gov Methods like CCSD(T) (Coupled-Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" in quantum chemistry for their ability to provide highly accurate energies. nih.gov

For a molecule as large as this compound, performing CCSD(T) calculations on the entire molecule is computationally prohibitive. However, these high-level methods are invaluable for benchmark studies on smaller, analogous molecules (e.g., shorter-chain alkyl bromides). researchgate.net The results from these benchmark calculations can be used to validate the accuracy of a chosen DFT functional or to develop correction factors that improve the reliability of the DFT results for the larger system. illinois.edu This hierarchical approach ensures that the computational study is both accurate and feasible.

Molecular Dynamics Simulations for Conformational Analysis, Solvent Effects, and Reaction Trajectories

While quantum chemical calculations provide detailed information about specific points on a potential energy surface, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. acs.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

Conformational Analysis: The long alkyl chain of this compound can adopt a vast number of different conformations. MD simulations can explore this conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.govaip.orgresearchgate.net This is crucial as the reactivity of the molecule can be influenced by its three-dimensional shape.

Solvent Effects: Chemical reactions are often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. youtube.com MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solvation effects. libretexts.org For example, in a substitution reaction of this compound, MD can model how polar solvent molecules stabilize the charged transition state, thereby accelerating the reaction. researchgate.net

Reaction Trajectories: While less common for studying reaction mechanisms in detail compared to quantum chemistry, advanced MD techniques can be used to simulate the actual trajectory of a chemical reaction. These simulations can reveal dynamic effects that are not captured by static models, providing a more complete picture of the reaction process.

Prediction of Structure-Reactivity Relationships via Computational Modeling

Computational modeling can be used to establish quantitative structure-reactivity relationships (QSRRs). By systematically modifying the structure of this compound in silico (e.g., changing the position of the bromine atom or altering the chain length) and calculating the corresponding reaction barriers, a predictive model can be built. This allows for the rational design of molecules with desired reactivity. For example, computational studies can predict how the rate of a substitution reaction would change if the bromine were located at a secondary carbon instead of the terminal primary carbon.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Guiding Synthetic Design

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. duke.edu By training algorithms on large datasets of known chemical reactions, ML models can learn to predict the outcomes of new reactions with remarkable accuracy. nih.govnih.gov

For a molecule like this compound, an ML model could be trained on a database of reactions involving alkyl halides and esters. mit.edu Given a set of reactants and conditions, the model could predict the major product, the reaction yield, and even suggest optimal reaction conditions. rsc.org

Strategic Applications in Advanced Organic Synthesis and Materials Science Research

Methyl 18-bromooctadecanoate as a Key Building Block for Complex Macrocycles and Polymer Precursors

The distinct functionalities of this compound make it an ideal starting material for the synthesis of both macrocyclic compounds and specialized polymers. The terminal bromine atom serves as a handle for various coupling reactions, while the methyl ester provides a site for hydrolysis and subsequent derivatization or polymerization.

Macrocycle Synthesis:

Long-chain bifunctional molecules like this compound are valuable precursors for the synthesis of macrocyclic lactones. The synthesis typically involves a multi-step process where the bromine is first converted to a hydroxyl group. Subsequent intramolecular cyclization of the resulting ω-hydroxy fatty acid, often under high dilution conditions to favor the formation of the monomeric macrocycle, yields the desired large-ring lactone. These macrocycles are of significant interest in the fragrance industry and as monomers for ring-opening polymerization.

A general approach to large-ring lactones involves the cyclisation of ω-hydroxy carboxylic acids. The limited availability of the unsymmetrical α,ω-functionalised starting materials for the ring closure represents a restriction.

Polymer Precursors:

This compound can be utilized as a monomer in the synthesis of functional polyesters and other polymers. The bromo-functionality allows for its use as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights and low polydispersities. This method allows for the creation of block copolymers and other complex polymer architectures where the long alkyl chain of the octadecanoate moiety can impart specific physical properties, such as hydrophobicity and flexibility, to the final material.

Polymerization TechniqueRole of this compoundResulting Polymer TypePotential Properties
PolycondensationMonomer (after conversion of -Br to other functional groups)Functional PolyestersBiodegradability, Hydrophobicity
Atom Transfer Radical Polymerization (ATRP)InitiatorWell-defined homopolymers, Block copolymersControlled molecular weight, specific thermal and mechanical properties

Synthesis of Bioactive Molecules and Pharmacological Probes (excluding specific drugs or clinical applications)

The long aliphatic chain of this compound is a structural motif found in many biologically active lipids. Its functional handles allow for its incorporation into more complex molecules that can be used to study biological processes. The synthesis of these molecules often leverages the reactivity of the terminal bromine for the introduction of various pharmacophores or reporter groups.

Long-chain fatty acids and their derivatives are increasingly recognized as signaling molecules that regulate various physiological effects. The ability to synthetically modify a long-chain fatty acid ester like this compound provides a powerful tool for creating molecular probes to investigate these pathways. For example, the bromine atom can be substituted with a fluorescent tag or a photoaffinity label to allow for the visualization and identification of fatty acid binding proteins and receptors.

These synthetic probes can help in understanding the roles of long-chain fatty acids in cellular processes without discussing their direct application in clinical treatments.

Probe TypeSynthetic Modification of this compoundApplication in Research
Fluorescent ProbeSubstitution of bromine with a fluorophoreImaging the localization of fatty acid uptake and metabolism
Photoaffinity LabelIntroduction of a photoreactive group at the terminal positionIdentifying and characterizing fatty acid binding proteins
Biotinylated ProbeAttachment of a biotin (B1667282) moiety for affinity purificationIsolating and studying protein-lipid interactions

Development of Novel Surfactants, Detergents, and Amphiphilic Structures

The molecular structure of this compound, with its long hydrophobic alkyl chain and a polar ester group, is inherently amphiphilic. This property can be further enhanced and tailored through chemical modification to create novel surfactants and detergents with specific properties.

The terminal bromine atom can be replaced by a variety of hydrophilic head groups to generate a range of non-ionic or ionic surfactants. For instance, reaction with tertiary amines can lead to the formation of quaternary ammonium (B1175870) salts, which are cationic surfactants. Alternatively, substitution with polyethylene (B3416737) glycol (PEG) chains can produce non-ionic surfactants with tunable cloud points and interfacial properties. The synthesis of such amphiphiles allows for the systematic study of structure-property relationships in surfactant design.

Surfactant TypeModification of this compoundPotential Applications
CationicQuaternization of the terminal bromine with a tertiary amineAntimicrobial agents, fabric softeners
Non-ionicEthoxylation by substitution with polyethylene glycolEmulsifiers, detergents, wetting agents
BolaamphiphileDimerization through the terminal bromineFormation of stable vesicles and membranes

Fabrication of Ordered Molecular Assemblies and Advanced Materials Research

The ability of long-chain functionalized molecules to self-assemble into highly ordered structures is a cornerstone of bottom-up nanofabrication. This compound and its derivatives are excellent candidates for the construction of such ordered molecular assemblies, including Langmuir-Blodgett films and self-assembled monolayers (SAMs).

Langmuir-Blodgett (LB) Films:

At the air-water interface, amphiphilic molecules like derivatives of this compound can form a monomolecular layer. By converting the terminal bromine to a hydrophilic group (e.g., -OH, -COOH), the resulting molecule can be spread on a water surface and compressed to form a highly organized Langmuir film. These films can then be transferred onto solid substrates layer by layer using the Langmuir-Blodgett technique to create ultra-thin organic films with precise control over thickness and molecular orientation. Such films have potential applications in electronics, optics, and surface engineering.

Self-Assembled Monolayers (SAMs):

The terminal bromine of this compound can be converted to a thiol or silane (B1218182) group, which can then spontaneously form a self-assembled monolayer on a suitable substrate like gold or silicon oxide, respectively. These SAMs can be used to modify the surface properties of materials, for instance, to control wetting, adhesion, and biocompatibility. The long alkyl chain provides a well-defined and ordered structure, while the ester group at the other end can be further modified to introduce additional functionality.

Emerging Research Avenues and Challenges in ω Haloester Chemistry

Sustainable and Green Chemistry Approaches to ω-Brominated Fatty Acid Esters

The principles of green chemistry are increasingly influencing the synthesis of ω-brominated fatty acid esters, aiming to reduce hazardous waste, improve energy efficiency, and utilize renewable feedstocks. Traditional methods for introducing a terminal bromine atom often involve harsh reagents and produce significant waste streams.

One sustainable approach gaining traction is the adaptation of the Hunsdiecker reaction , which involves the decarboxylation of a carboxylic acid's silver salt in the presence of bromine. wikipedia.orgbyjus.com This reaction is particularly suited for fatty acids, converting them into alkyl halides with one less carbon atom. alfa-chemistry.com The classic Hunsdiecker reaction, however, requires a stoichiometric amount of a silver salt, which is a drawback. Modern modifications focus on catalytic versions to minimize heavy metal waste. organic-chemistry.orgresearchgate.net For instance, using a catalytic amount of a silver salt or other metal catalysts can promote the decarboxylative halogenation of fatty acids, making the process more atom-economical.

Another green strategy involves the direct terminal functionalization of fatty acids or their esters, bypassing the need for pre-functionalized starting materials. While direct C-H activation at the terminal methyl group of a long aliphatic chain is challenging, research into selective catalysts for this transformation is an active area.

Enzymatic and biocatalytic methods also present a promising green alternative. Lipases can be used for the esterification of ω-bromo fatty acids under mild conditions, reducing the need for harsh acid catalysts and organic solvents. researchgate.net Furthermore, the synthesis of bifunctional molecules from renewable fatty acid feedstocks is a key area of sustainable chemistry, where ω-haloesters serve as important intermediates. mdpi.comresearchgate.netnih.gov

A patented method for brominating higher fatty acids and their esters highlights the use of a water-nonpolar organic solvent mixture to control the exothermic reaction and prevent the formation of colored byproducts, which is a step towards a cleaner process. google.com Phase-transfer catalysis (PTC) is another green technique being explored for the esterification of organic acids, which can be applied to the synthesis of ω-bromoesters. mdpi.comunimi.itresearchgate.net PTC allows for reactions between reactants in different phases (e.g., aqueous and organic), often leading to milder reaction conditions and reduced use of organic solvents.

Below is a table summarizing some green chemistry approaches relevant to the synthesis of ω-brominated fatty acid esters.

ApproachDescriptionKey Advantages
Catalytic Hunsdiecker Reaction Decarboxylative bromination of fatty acids using a catalytic amount of a metal salt (e.g., silver). organic-chemistry.orgresearchgate.netReduces heavy metal waste, improves atom economy.
Enzymatic Esterification Use of enzymes like lipases to catalyze the esterification of ω-bromo fatty acids. researchgate.netMild reaction conditions, high selectivity, biodegradable catalysts.
Phase-Transfer Catalysis (PTC) Facilitates reactions between reactants in immiscible phases, enabling the use of greener solvents like water. mdpi.comunimi.itMilder conditions, reduced organic solvent use, potential for continuous processes.
Solvent-Controlled Bromination Utilizing specific solvent systems (e.g., water/nonpolar organic mixtures) to manage reaction exotherms and minimize side products. google.comImproved product quality, enhanced safety.

Catalytic Transformations and Selectivity Challenges (e.g., chemo-, regio-, and stereoselectivity)

The synthetic utility of methyl 18-bromooctadecanoate lies in the selective transformation of its two distinct functional groups: the terminal bromide and the methyl ester. Achieving high selectivity in catalytic reactions involving this bifunctional molecule is a significant challenge.

Chemoselectivity refers to the preferential reaction of one functional group over another. youtube.comyoutube.com For instance, in a cross-coupling reaction, a catalyst must selectively activate the C-Br bond without reacting with the ester group. Transition-metal catalysis, particularly with palladium, nickel, or copper, has been instrumental in the chemoselective functionalization of alkyl bromides. researchgate.netnih.govacs.org The choice of ligand, metal center, and reaction conditions is crucial in directing the catalyst to the desired reactive site.

Regioselectivity becomes important when reactions can occur at different positions on the molecule. While the bromine atom in this compound is at the terminal position, subsequent reactions, such as eliminations or intramolecular cyclizations, could potentially lead to different regioisomers. For example, a photoinduced palladium-catalyzed elimination of primary alkyl bromides has been shown to be highly regioselective for the formation of terminal olefins. acs.org

Stereoselectivity is a critical consideration when new chiral centers are formed during a reaction. masterorganicchemistry.cominflibnet.ac.in While this compound itself is achiral, its reactions can generate stereocenters. For example, nucleophilic substitution at the terminal carbon does not create a stereocenter, but if the incoming nucleophile or subsequent transformations introduce chirality, controlling the stereochemical outcome is essential. Stereoselective halogenation and subsequent reactions of haloesters are important in natural product synthesis. nih.govnih.gov

The table below outlines the key selectivity challenges and potential catalytic solutions for transformations involving long-chain ω-bromoesters.

Selectivity TypeChallenge for this compoundCatalytic Strategies
Chemoselectivity Differentiating between the reactivity of the terminal bromide and the methyl ester.Use of soft metal catalysts (e.g., Pd, Ni, Cu) that preferentially react with the soft alkyl bromide over the hard ester carbonyl. acs.org
Regioselectivity Controlling the position of new bond formation in reactions like elimination or isomerization.Ligand design in transition-metal catalysis to control the regiochemical outcome of reactions like olefin formation. acs.org
Stereoselectivity Controlling the 3D arrangement of atoms when a new stereocenter is created in a reaction product.Use of chiral catalysts or auxiliaries to induce asymmetry in reactions that generate chiral products. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The translation of laboratory-scale synthesis to industrial production often faces challenges in scalability, reproducibility, and safety. Flow chemistry and automated synthesis platforms offer solutions to these issues and are being increasingly integrated into the synthesis and functionalization of ω-haloesters. nih.govrsc.org

Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. This approach offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. rsc.org For the synthesis of this compound, a flow process could allow for the safe handling of brominating agents and better control over the reaction temperature, leading to higher purity and yields. Subsequent transformations of the ω-bromoester can also be performed in flow, allowing for multi-step syntheses in a continuous manner. nih.gov

Automated synthesis platforms and high-throughput experimentation (HTE) enable the rapid screening of a large number of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) in parallel. nih.govchemrxiv.org This is particularly valuable for optimizing the challenging selective transformations of bifunctional molecules like this compound. By using robotic liquid handlers and automated analysis techniques, researchers can quickly identify the optimal conditions for a desired reaction, significantly accelerating the discovery and development of new synthetic methods. nih.govpurdue.edu

The integration of these technologies can lead to a more efficient and data-driven approach to ω-haloester chemistry. The key benefits are summarized in the table below.

TechnologyApplication in ω-Haloester ChemistryAdvantages
Flow Chemistry Synthesis of this compound and its subsequent functionalization. nih.govrsc.orgEnhanced safety, precise process control, improved scalability and reproducibility, potential for multi-step synthesis. rsc.org
Automated Synthesis & HTE Optimization of reaction conditions for selective transformations of the bromo and ester groups. chemrxiv.orgRapid screening of variables, accelerated discovery of new catalysts and reactions, generation of large datasets for analysis. nih.govnih.gov

Exploration of Novel Reactivity Patterns and Unconventional Bond Formations in Long-Chain Haloesters

Beyond traditional nucleophilic substitutions and eliminations, researchers are exploring novel ways to activate and functionalize the C-Br bond in long-chain haloesters, leading to unconventional bond formations.

Photocatalysis has emerged as a powerful tool for generating radical intermediates from alkyl bromides under mild conditions using visible light. rsc.orglookchem.com This allows for a range of transformations that are not easily accessible through traditional thermal methods. For example, photocatalytic methods can be used for the α-alkylation of amines with alkyl halides chemrxiv.org or the coupling of alkyl bromides with gaseous alkanes in flow systems. nih.gov These methods could be applied to this compound to introduce novel functionalities at the terminus of the long alkyl chain.

Transition-metal-catalyzed migratory functionalization is another exciting area. In some nickel-catalyzed reactions, the catalyst can "walk" along an alkyl chain before forming a new bond at a remote position. researchgate.netnih.govnsf.gov While typically applied to the formation of branched products, the principles of migratory catalysis could potentially be harnessed for novel transformations of long-chain haloesters.

Furthermore, the direct remote C-H functionalization of alkyl groups is a highly sought-after transformation in organic synthesis. rsc.org While challenging for unactivated C-H bonds, the development of new catalytic systems could enable the direct functionalization of the long alkyl chain of this compound at positions other than the terminal carbon, opening up new avenues for creating complex molecules from simple fatty acid derivatives.

The table below highlights some of these emerging reactivity patterns.

Reactivity PatternDescriptionPotential Application for this compound
Visible Light Photocatalysis Generation of alkyl radicals from the C-Br bond using a photocatalyst and light. rsc.orglookchem.comAlkenylation, alkynylation, and coupling with a wide range of nucleophiles under mild conditions.
Migratory Functionalization Transition-metal-catalyzed isomerization of the reactive site along the alkyl chain prior to bond formation. researchgate.netnih.govPotential for functionalization at non-terminal positions of the octadecanoyl chain.
Remote C-H Functionalization Direct activation and functionalization of C-H bonds at positions remote from the existing functional groups. rsc.orgIntroduction of new functional groups at various points along the C18 backbone.

Q & A

Q. Advanced: How can researchers optimize bromination selectivity at the C-18 position to minimize side products?

Methodological Answer:

  • Basic: The synthesis typically involves bromination of methyl octadecanoate using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. Purification via column chromatography or recrystallization is critical to isolate the target compound .
  • Advanced: To enhance selectivity, employ kinetic control by adjusting reaction temperature and stoichiometry. Use spectroscopic monitoring (e.g., 1H NMR^1\text{H NMR}) to track bromination progress and identify intermediates. Computational modeling (e.g., DFT) can predict reactive sites, guiding experimental design .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Advanced: How do detection limits of GC-MS and 13C NMR^{13}\text{C NMR}13C NMR impact the identification of trace impurities?

Methodological Answer:

  • Basic: Key techniques include 1H/13C NMR^1\text{H/}^{13}\text{C NMR}, IR spectroscopy (for ester and C-Br bonds), and GC-MS for purity assessment. Report melting points and retention indices for cross-validation .
  • Advanced: GC-MS offers superior sensitivity for low-concentration impurities (e.g., debrominated byproducts), while 13C NMR^{13}\text{C NMR} provides structural specificity but requires higher sample quantities. Combine both methods to resolve ambiguities, referencing spectral databases for unidentified peaks .

Basic: How are thermodynamic properties (e.g., melting point, enthalpy of vaporization) experimentally determined for this compound?

Q. Advanced: How should researchers address contradictions in reported thermodynamic data across studies?

Methodological Answer:

  • Basic: Use differential scanning calorimetry (DSC) for melting points and vapor pressure measurements via static or dynamic methods. Cross-reference data with established compounds (e.g., methyl tetradecanoate) to validate experimental setups .
  • Advanced: Apply statistical frameworks like the Benjamini-Hochberg procedure to control false discovery rates when analyzing conflicting data. Replicate experiments under standardized conditions (e.g., NIST protocols) and verify results against secondary sources or computational predictions (e.g., COSMO-RS) .

Basic: What safety protocols are critical when handling this compound?

Q. Advanced: How can researchers mitigate risks associated with brominated compound degradation during long-term storage?

Methodological Answer:

  • Basic: Use fume hoods, PPE (gloves, goggles), and inert atmospheres for reactions. Store in amber glass under nitrogen at -20°C to prevent light/oxygen-induced degradation .
  • Advanced: Monitor stability via accelerated aging studies (e.g., elevated temperatures) coupled with HPLC-UV analysis. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Basic: How should spectral data be presented to ensure reproducibility?

Q. Advanced: What are best practices for integrating contradictory spectral interpretations into a cohesive analysis?

Methodological Answer:

  • Basic: Tabulate NMR shifts (δ\delta), IR peaks, and GC-MS fragmentation patterns. Include raw data in appendices and annotate spectra with integration ratios and coupling constants .
  • Advanced: Use multi-technique correlation (e.g., X-ray crystallography for unambiguous structure confirmation) to resolve spectral ambiguities. Apply error analysis (e.g., confidence intervals for peak assignments) and disclose instrumentation limitations (e.g., magnetic field strength) .

Basic: What literature review strategies ensure comprehensive coverage of this compound’s applications?

Q. Advanced: How can researchers avoid confirmation bias when synthesizing findings from conflicting studies?

Methodological Answer:

  • Basic: Use databases like SciFinder and Reaxys with keywords (e.g., "long-chain bromoesters," "C18 bromination"). Prioritize peer-reviewed journals and patents for synthetic routes .
  • Advanced: Conduct a systematic review using PRISMA guidelines. Critically appraise sources for methodological rigor (e.g., sample size, control experiments) and use meta-analysis tools to quantify bias .

Basic: What experimental design principles minimize systematic errors in bromination studies?

Q. Advanced: How can fractional factorial designs improve efficiency in optimizing reaction parameters?

Methodological Answer:

  • Basic: Include controls (e.g., unbrominated ester), replicate reactions, and randomize trial order to reduce batch effects. Calibrate equipment (e.g., thermocouples) before use .
  • Advanced: Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity) with minimal experiments. Analyze interactions using ANOVA and response surface methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.